3-Chloro-4-nitrobenzenesulfonic acid
Description
Properties
CAS No. |
26377-50-4 |
|---|---|
Molecular Formula |
C6H4ClNO5S |
Molecular Weight |
237.62 g/mol |
IUPAC Name |
3-chloro-4-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H4ClNO5S/c7-5-3-4(14(11,12)13)1-2-6(5)8(9)10/h1-3H,(H,11,12,13) |
InChI Key |
CITWEOYYERBMKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation of 3-Chloronitrobenzene
The direct sulfonation of 3-chloronitrobenzene represents a streamlined approach to introducing the sulfonic acid group. This method leverages the electron-withdrawing effects of the nitro and chloro groups to direct sulfonation to the para position relative to the nitro group.
Reaction Conditions:
-
Reagents: 3-Chloronitrobenzene, oleum (20% SO3), sulfuric acid (98%)
-
Temperature: 40–60°C
-
Time: 4–6 hours
The reaction proceeds via electrophilic aromatic substitution, where oleum acts as both a sulfonating agent and a dehydrating medium. The sulfonic acid group preferentially occupies the position meta to the nitro group and para to the chlorine, yielding the target compound. Post-reaction workup involves dilution with ice water, neutralization with sodium bicarbonate, and crystallization to isolate the product. Industrial implementations report yields of 70–85%, with purity exceeding 95% after recrystallization.
Challenges and Optimizations:
Nitration of 3-Chlorobenzenesulfonic Acid
Nitration of pre-sulfonated intermediates offers a stepwise route to 3-chloro-4-nitrobenzenesulfonic acid. This method prioritizes the introduction of the sulfonic acid group before nitration, capitalizing on the meta-directing nature of the sulfonic acid group.
Reaction Conditions:
-
Reagents: 3-Chlorobenzenesulfonic acid, nitric acid (67%), sulfuric acid (98%)
-
Temperature: 20–40°C (gradual heating)
-
Molar Ratio: 1:1.2 (sulfonic acid:nitric acid)
The nitration mixture is maintained at 40°C for 30 minutes to ensure complete conversion. The nitro group occupies the position para to the chlorine atom, guided by the sulfonic acid’s meta-directing influence. Yields of 80–90% are achievable, with residual impurities (e.g., dinitro byproducts) removed via aqueous extraction.
Comparative Analysis:
| Parameter | Direct Sulfonation | Nitration of Sulfonic Acid |
|---|---|---|
| Yield | 70–85% | 80–90% |
| Purity Post-Workup | >95% | >98% |
| Byproduct Formation | Moderate | Low |
| Industrial Scalability | High | Moderate |
Industrial-Scale Production Techniques
Chlorsulfonation of Nitrobenzene Derivatives
Adapted from patented methodologies, the chlorsulfonation of nitrobenzene precursors provides a high-yield pathway to sulfonyl chloride intermediates, which are subsequently hydrolyzed to sulfonic acids.
Key Steps:
-
Chlorsulfonation:
-
Reagents: 3-Chloronitrobenzene, chlorsulfonic acid (4–5 mol equivalents)
-
Temperature: 100–130°C (gradient heating over 3 hours)
-
Output: 3-Chloro-4-nitrobenzenesulfonyl chloride (yield: 90–95%)
-
-
Hydrolysis:
-
Conditions: Slurry of crushed ice/water, neutralization with NaHCO3
-
Reaction:
-
This two-step process minimizes byproduct formation and is favored in dyestuff manufacturing due to its scalability.
Catalytic Nitration in Continuous Flow Reactors
Emerging techniques employ continuous flow systems to enhance reaction control and safety. A 2024 study demonstrated:
-
Catalyst: Zeolite-supported HNO3
-
Residence Time: 2 minutes
-
Conversion: 99% at 50°C
This method reduces thermal degradation risks and improves reproducibility, though capital costs remain a barrier to widespread adoption.
Mechanistic Insights and Functional Group Interactions
Directing Effects in Electrophilic Substitution
The interplay between substituents dictates regioselectivity:
-
Nitro Group (-NO2): Strong meta-director, deactivating the ring.
-
Chlorine (-Cl): Ortho/para-director, weakly deactivating.
-
Sulfonic Acid (-SO3H): Meta-director, strongly deactivating.
In 3-chloronitrobenzene, sulfonation occurs para to the nitro group (position 4) due to its dominant electronic influence. Subsequent hydrolysis retains the sulfonic acid moiety in this position.
Solvent and Acid Strength Optimization
-
Oleum Concentration: 20% SO3 maximizes sulfonation efficiency without promoting sulfone byproducts.
-
Nitrating Mixtures: H2SO4/HNO3 ratios of 3:1 suppress diazotization side reactions.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC)
-
Column: Newcrom R1 (C18 derivatized)
-
Mobile Phase: Acetonitrile/water (70:30) with 0.1% H3PO4
-
Detection: UV at 254 nm
This method resolves 3-chloro-4-nitrobenzenesulfonic acid from common impurities (e.g., 3-chloro-5-nitro isomer) with a retention time of 6.2 minutes.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonic acid group can be oxidized to form sulfonyl chlorides or other derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like sulfuryl chloride or thionyl chloride.
Major Products:
Substitution: Products like 3-amino-4-nitrobenzenesulfonic acid.
Reduction: Products like 3-chloro-4-aminobenzenesulfonic acid.
Oxidation: Products like 3-chloro-4-nitrobenzenesulfonyl chloride.
Scientific Research Applications
3-Chloro-4-nitrobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-nitrobenzenesulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments. These properties make it useful in modifying proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
4-Chloro-3-nitrobenzenesulfonic Acid
- CAS : 96-73-1 | EC : 202-528-9
- Molecular Formula: C₆H₄ClNO₅S (identical to the target compound)
- Key Difference : The nitro and chloro groups are swapped (nitro at 3-position, chloro at 4-position).
- Applications : A critical intermediate in dyestuff manufacturing, including derivatives like Acid Blue 213 and Acid Yellow 38 .
2-Chloro-5-nitrobenzenesulfonic Acid Sodium Salt
Derivatives with Additional Functional Groups
3-Chloro-4-methyl-5-nitrobenzenesulfonic Acid
- CAS : 68189-28-6
- Molecular Formula: C₇H₆ClNO₅S
- Key Difference : Methyl group at the 4-position introduces steric and electronic effects.
- Molecular Weight : 251.64 g/mol .
- Applications : Likely used in niche organic syntheses due to increased lipophilicity.
4-Chloro-3-nitro-5-sulfamoylbenzoic Acid
- CAS : 372-31-6
- Molecular Formula : C₇H₅ClN₂O₆S
- Key Difference : Sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups replace the sulfonic acid.
- Applications: Potential precursor in pharmaceutical synthesis (e.g., diuretics) .
Amino-Substituted Analogues
4-Chloro-3-aminobenzenesulfonic Acid
Comparative Data Table
Key Findings and Implications
Substituent Position : The positions of nitro and chloro groups significantly influence reactivity. For example, 3-Chloro-4-nitrobenzenesulfonic acid’s electronic configuration favors electrophilic substitutions at the 5- or 6-positions, whereas 4-Chloro-3-nitrobenzenesulfonic acid directs reactions differently .
Functional Group Effects: Methyl groups enhance lipophilicity, affecting solubility and interaction with hydrophobic matrices . Amino groups enable coupling reactions for azo dye synthesis .
Analytical Challenges : HPLC methods optimized for 3-Chloro-4-nitrobenzenesulfonic acid (e.g., mobile phase composition) may require adjustments for analogues due to polarity differences .
Industrial Relevance : Sodium or potassium salts (e.g., CAS 946-30-5) are preferred in aqueous-phase reactions due to improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
